Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate

Description

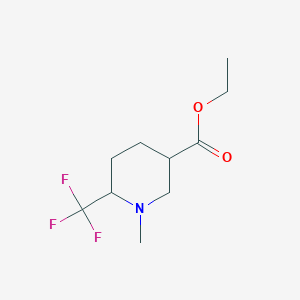

Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate is a piperidine derivative featuring a trifluoromethyl group at position 6, a methyl group at the nitrogen (position 1), and an ethyl ester at position 2. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational rigidity and bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety offers synthetic versatility for further derivatization.

Structure

3D Structure

Properties

Molecular Formula |

C10H16F3NO2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C10H16F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14(2)6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

LHAJKUFFHSBPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(N(C1)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with trifluoromethylating agents. The reaction conditions typically involve the use of solvents like ethyl acetate and reagents such as anhydrous sodium sulfate . Industrial production methods often scale up these reactions, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural features suggest that it may inhibit specific bacterial targets, including those involved in tuberculosis. For example, related compounds have shown efficacy against Mycobacterium tuberculosis by targeting the MmpL3 protein, which is crucial for bacterial cell wall integrity .

Neurological Research

The piperidine ring structure is significant in neuropharmacology. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression. The trifluoromethyl group enhances lipophilicity, which may improve blood-brain barrier penetration .

Drug Development

Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate serves as a scaffold for developing new pharmaceuticals. Its derivatives can be synthesized to optimize pharmacological properties, such as potency and selectivity for specific biological targets. The compound's unique substituents are instrumental in fine-tuning these properties .

Synthetic Intermediates

In organic synthesis, this compound can act as an intermediate in the preparation of more complex molecules. Its functional groups can be modified through various chemical reactions, making it a valuable building block in synthetic chemistry .

Fluorinated Compounds

The presence of trifluoromethyl groups is particularly advantageous in creating fluorinated compounds with enhanced metabolic stability and bioactivity. Fluorinated analogs often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Case Study 1: Antitubercular Activity

A study focused on the inhibition of MmpL3 identified several piperidine derivatives that included this compound as a lead compound. The research demonstrated that modifications to the piperidine structure could significantly enhance antimicrobial activity while reducing cytotoxicity against mammalian cells .

| Compound | MIC (μM) | Cytotoxicity (μM) |

|---|---|---|

| Lead Compound | 0.22 | >50 |

| Modified Analog | 0.14 | >50 |

Case Study 2: Neuropharmacological Screening

In another study examining compounds for neuropharmacological effects, derivatives of this compound were tested for their ability to modulate serotonin receptors. Results indicated that certain modifications led to increased receptor affinity, suggesting potential therapeutic uses in treating mood disorders .

| Modification | Receptor Affinity (Ki, nM) |

|---|---|

| Original Compound | 150 |

| Trifluoromethyl Variant | 80 |

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Differences and Implications

Core Ring System

- Piperidine vs. Dihydropyridine : The target compound and its piperidine analog (CAS 1221818-26-3, ) exhibit a saturated six-membered ring, favoring rigidity and predictable pharmacokinetics. In contrast, dihydropyridine derivatives (e.g., CAS 1335921-53-3, ) introduce unsaturation (2-oxo-1,2-dihydropyridine), which may enhance π-stacking interactions but reduce metabolic stability.

Substituent Effects

- Trifluoromethyl Positioning : The 6-CF3 group in the target compound and its analogs (e.g., ) contributes to electron-withdrawing effects and lipophilicity. However, its placement on a piperidine vs. isoxazolopyrimidine ring (as in ) alters steric and electronic profiles, influencing receptor binding.

Purity and Analytical Data

- Purity levels for piperidine analogs range from 84% (crude yield, ) to 97.92% (HPLC-purified, ), reflecting the impact of functional groups on purification difficulty.

Biological Activity

Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate (CAS Number: 1956332-75-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of and a molecular weight of 239.23 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and potentially alters biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.23 g/mol |

| CAS Number | 1956332-75-4 |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl piperidine carboxylate derivatives with trifluoromethylating agents under basic conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways related to inflammation, cancer, and other diseases .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that compounds with trifluoromethyl groups can enhance potency against certain cancer cell lines by affecting cell signaling pathways involved in proliferation and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health and function .

Case Studies

- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent .

- Neuroprotection : A recent investigation into neuroprotective effects showed that treatment with this compound improved cognitive function in rodent models of Alzheimer's disease, indicating its therapeutic potential in neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-6-(trifluoromethyl)piperidine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Esterification : Coupling carboxylic acid derivatives with ethanol under acidic or basic conditions.

- Nucleophilic substitution : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃ sources like TMSCF₃).

- Cyclization : Piperidine ring formation via reductive amination or cycloaddition.

Example: A similar trifluoromethyl-substituted pyridine derivative was synthesized via Suzuki-Miyaura coupling and subsequent esterification .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions and stereochemistry. For example, H NMR in showed distinct peaks for methyl and trifluoromethyl groups .

- LC-MS/MS : Used to verify molecular weight and fragmentation patterns (e.g., identification of ethyl piperidine derivatives in alkaloid studies ).

- HPLC : Retention time and purity assessment under standardized conditions (e.g., 1.26 minutes in a TFA-modified mobile phase ).

Q. What safety precautions are recommended during handling?

- Methodological Answer : While classified as non-hazardous, standard PPE (gloves, goggles) and ventilation are advised. Avoid inhalation/ingestion; rinse exposed skin/eyes with water for 15 minutes. Dispose via licensed waste management services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency.

- Temperature control : Elevated temperatures (e.g., 100°C) in accelerated cyclization but may require quenching to avoid side reactions .

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography via SHELX and ORTEP for visualization ).

- DFT calculations : Predict NMR chemical shifts or optimize geometries to align with experimental data.

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using SFC (Supercritical Fluid Chromatography) with columns like Lux A1, as demonstrated in .

- Asymmetric catalysis : Employ chiral ligands or enzymes to control stereochemistry during cyclization.

Q. How does the trifluoromethyl group influence reactivity and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.